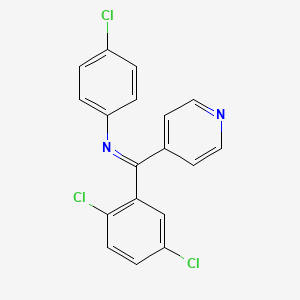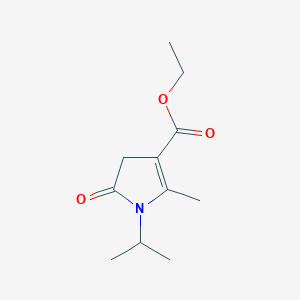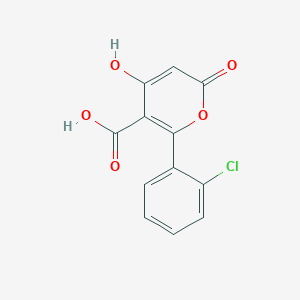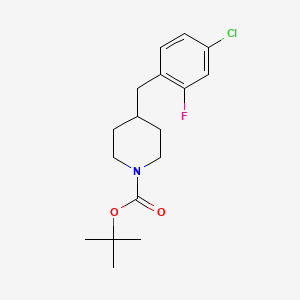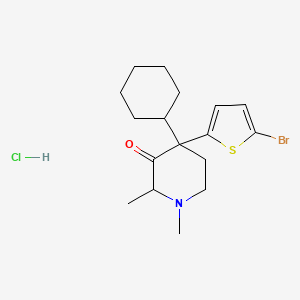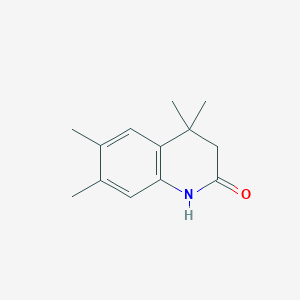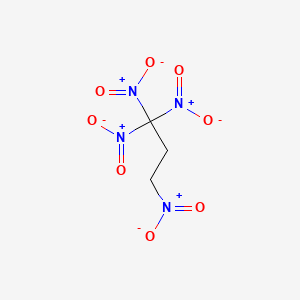
Propane, 1,1,1,3-tetranitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane,1,1,1,3-tetranitro- is a chemical compound with the molecular formula C₃H₆N₄O₈. It is known for its high energy content and is often studied for its potential applications in various fields, including explosives and propellants. The compound is characterized by the presence of four nitro groups attached to a propane backbone, which contributes to its high reactivity and energy release upon decomposition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane,1,1,1,3-tetranitro- typically involves the nitration of propane derivatives. One common method is the nitration of propane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the substitution of hydrogen atoms in the propane molecule with nitro groups, resulting in the formation of Propane,1,1,1,3-tetranitro-.
Industrial Production Methods
Industrial production of Propane,1,1,1,3-tetranitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial in industrial settings due to the highly reactive nature of the compound.
化学反応の分析
Types of Reactions
Propane,1,1,1,3-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroalkanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized propane derivatives.
科学的研究の応用
Propane,1,1,1,3-tetranitro- has several scientific research applications:
Chemistry: It is studied for its potential use as a high-energy material in explosives and propellants.
Medicine: The compound’s reactivity is being investigated for potential therapeutic uses, although its high energy content poses challenges.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism by which Propane,1,1,1,3-tetranitro- exerts its effects involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This energy release is harnessed in applications such as explosives and propellants. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
類似化合物との比較
Similar Compounds
Propane,1,1,3-triethoxy-: This compound has three ethoxy groups attached to a propane backbone and is used in different chemical applications.
Propane,1,1,3,3-tetraethoxy-: Similar to Propane,1,1,1,3-tetranitro-, but with ethoxy groups instead of nitro groups.
1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy compound used in explosives, similar in its high energy content and applications.
Uniqueness
Propane,1,1,1,3-tetranitro- is unique due to its specific arrangement of nitro groups, which provides a high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release, such as in explosives and propellants. Its chemical properties and reactivity also distinguish it from other similar compounds, making it a subject of interest in various research fields.
特性
CAS番号 |
15473-28-6 |
|---|---|
分子式 |
C3H4N4O8 |
分子量 |
224.09 g/mol |
IUPAC名 |
1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2 |
InChIキー |
BNRFBLVJDTYMDV-UHFFFAOYSA-N |
正規SMILES |
C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
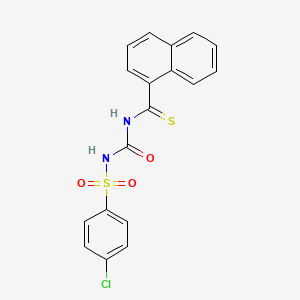
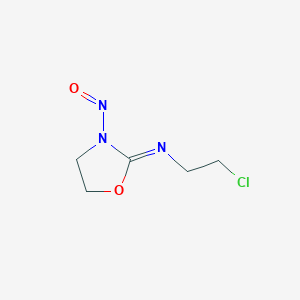
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)

